Meperfluthrin

Description

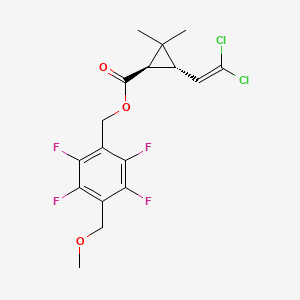

Structure

3D Structure

Propriétés

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFQAAWRPDRKDG-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058217 | |

| Record name | Meperfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915288-13-0 | |

| Record name | Meperfluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915288130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meperfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (1R)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPERFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4LQ8HV8XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Meperfluthrin

Total Synthesis Routes and Mechanistic Pathways

The synthesis of the key intermediate, 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol, is itself a critical multi-step process. nus.edu.sg It can be produced from raw materials like tetrafluoro terephthalate (B1205515) through reduction and etherification reactions. chembk.com One innovative route utilizes a by-product from other industrial processes, 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene, realizing resource utilization and adding economic value. nus.edu.sgwipo.int

Esterification Reactions Employing Halogen Hydride Scavenging Systems

A significant advancement in Meperfluthrin synthesis involves conducting the esterification reaction without traditional acid-binding agents. When the more reactive acyl halide form of the carboxylic acid, (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide, is used, a molecule of hydrogen halide (such as hydrogen chloride, HCl) is generated as a by-product. google.com

Conventional methods would employ an acid scavenger, such as pyridine (B92270) or triethylamine, to neutralize this acidic by-product. quickcompany.insn-tin.com However, these agents often exceed equimolar ratios and can complicate the purification process, adding to the waste stream. google.com

A cleaner, more advanced approach involves a "halogen hydride scavenging system." In this method, the reaction is performed in a solvent that is specifically chosen to facilitate the easy removal of the gaseous hydrogen halide as it is formed. google.com This is often aided by applying negative pressure to the reaction system. This technique offers several advantages:

It drives the reaction towards completion by removing a product, in accordance with Le Châtelier's principle.

It eliminates the need for an acid-binding agent, simplifying the process flow and downstream purification. google.com

The removed hydrogen halide can be captured and recovered, potentially as a saleable industrial-grade acid, transforming a waste product into a valuable co-product. google.com

This process significantly reduces the generation of waste, aligning with the principles of cleaner production. google.com

Catalytic Systems in Meperfluthrin Synthesis

Catalysis plays a pivotal role in achieving efficient esterification for Meperfluthrin synthesis, particularly when the less reactive carboxylic acid is used instead of the acyl halide. Various catalytic systems have been developed to facilitate this reaction.

One common approach is the use of strong acid catalysts. These include p-Toluenesulfonic acid (PTSA), sulfuric acid, phosphoric acid, or nitric acid. quickcompany.in These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction is typically conducted at elevated temperatures (90-120°C) with simultaneous azeotropic removal of water to drive the equilibrium towards the ester product. quickcompany.in

More advanced catalytic systems involving metal catalysts have also been explored. For instance, a zirconium-based catalyst, tetrapropoxyzirconium, has been shown to be effective for the esterification of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol in the synthesis of related pyrethroids. epo.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are also employed in the synthesis of related chlorine-containing pyrethroids, demonstrating their potential utility in streamlining the reaction conditions. google.com

| Catalyst Type | Specific Examples | Reactants | Key Process Feature | Reference |

|---|---|---|---|---|

| Strong Acid | Sulfuric Acid (H₂SO₄), PTSA | Carboxylic Acid + Alcohol | Azeotropic removal of water | quickcompany.in |

| Metal Catalyst | Tetrapropoxyzirconium | Carboxylic Acid + Alcohol | Reaction at elevated temperature | epo.org |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts | Various (in related pyrethroids) | Milder reaction conditions | google.com |

Process Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of Meperfluthrin, thereby enhancing the economic viability and sustainability of the manufacturing process. Key parameters that are manipulated include temperature, pressure, reaction time, and the method of by-product removal.

One patented process, which avoids traditional acid scavengers, reports a high transformation efficiency of the key alcohol intermediate (over 98%) and a final product purity of over 95%. google.com This is achieved by carefully controlling the reaction temperature and using negative pressure to remove the HCl by-product.

Another optimized process involves the direct esterification of the carboxylic acid and alcohol at atmospheric pressure, maintaining a temperature of 105-110°C while azeotropically removing the water formed. quickcompany.in This method is reported to yield Meperfluthrin in greater than 97% purity, a significant improvement over older methods that required higher temperatures (150-165°C) and pressures and resulted in lower purity (95%). quickcompany.in An optimized three-step synthesis route has been reported to achieve a total yield of 76.7% with a product mass fraction exceeding 96%. chembk.com

| Optimization Strategy | Reaction Conditions | Reported Purity/Efficiency | Reference |

|---|---|---|---|

| HCl Removal via Negative Pressure | 45-55°C, 6-hour insulation reaction | 95.7% Purity, 99.7% Alcohol Transformation | google.com |

| Azeotropic Water Removal | 105-110°C, Atmospheric Pressure | >97% Purity | quickcompany.in |

| High Temp/Pressure Method | 150-165°C, 0.25-0.35MPa | ~95% Purity | quickcompany.in |

Development of Green Chemistry Approaches in Meperfluthrin Production

The principles of green chemistry are increasingly being applied to the production of pesticides to minimize their environmental footprint. For Meperfluthrin, this involves developing cleaner synthetic processes with a focus on sustainable solvent use and waste reduction. google.com

Solvent Selection for Sustainable Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. In Meperfluthrin synthesis, solvents are chosen not only for their ability to dissolve reactants but also for their role in process efficiency and sustainability.

In the clean synthesis process that removes hydrogen halide gas, the solvent must be favorable for this "overflow." google.com Water-immiscible organic solvents such as toluene, xylene, hexane, and heptane (B126788) are often used. quickcompany.insn-tin.com A key aspect of the green approach is the ability to recover and recycle these solvents. Processes have been developed where the solvent is removed from the final product under negative pressure and then reused in subsequent batches, significantly reducing solvent consumption and waste. google.com

The use of water-soluble media to create low-energy, low-pollution production processes for formulations like mosquito coils also represents a green approach in the product's lifecycle. sinobiochemistry.com

Waste Minimization Strategies in Manufacturing Processes

A primary goal of green chemistry in Meperfluthrin production is the minimization of waste, often referred to as reducing the "three wastes" (waste gas, wastewater, and industrial residue). google.com

Several innovative strategies contribute to this goal:

By-product Valorization: The most prominent example is the clean synthesis process where the hydrogen halide by-product is not neutralized (which would create salt waste) but is instead captured as a gas and recovered as a usable industrial acid. This strategy embodies the atom economy principle by turning a potential waste stream into a co-product. google.com

Waste-to-Feedstock Conversion: The synthesis of the key intermediate, 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl (B1604629) alcohol, from 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene is a powerful example of industrial symbiosis. nus.edu.sgwipo.int This approach takes a by-product from another process, which might otherwise be considered waste, and uses it as a valuable starting material, thus designing waste out of the system. nus.edu.sg

Process Simplification: By eliminating the need for acid-binding agents and the subsequent washing steps required to remove them and their salts, the process becomes simpler and generates less aqueous waste. quickcompany.ingoogle.com The azeotropic removal of water is another efficient technique that drives the reaction and simplifies purification. quickcompany.in

These strategies collectively lead to a manufacturing process for Meperfluthrin that is not only efficient but also significantly more environmentally benign. google.com

Structural Modifications and Analog Development for Enhanced Biological Activity

The development of synthetic pyrethroids has been marked by extensive structural modifications to enhance insecticidal efficacy and improve safety profiles. Meperfluthrin, a fluorine-containing pyrethroid, exemplifies the success of these chemical derivatization strategies. jst.go.jp Key areas of research have focused on the strategic substitution of fluorine atoms and the isolation of specific stereoisomers to optimize the molecule's biological performance.

Fluorine Atom Substitutions and their Impact on Molecular Properties

The incorporation of fluorine into agrochemicals is a widely used strategy to enhance their biological efficacy. researchgate.net In pyrethroids, the introduction of fluorine atoms can significantly alter key molecular properties such as metabolic stability, lipophilicity, and binding affinity to the target site, which is the voltage-gated sodium channel in insects. nih.gov Meperfluthrin features a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol moiety, a direct result of the application of fluorine chemistry in the structural modification of pyrethroids. jst.go.jp

The presence of multiple fluorine atoms on the benzyl ring of meperfluthrin has several critical impacts:

Enhanced Metabolic Stability: Fluorine atoms can block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s. nih.govacs.org This increased stability ensures that the insecticide persists longer at the target site, thereby enhancing its potency and duration of action.

Altered Lipophilicity: The effect of fluorine on lipophilicity is complex and not always straightforward. While often assumed to increase lipophilicity, the high electronegativity of fluorine can, in some cases, lead to a less lipophilic molecule. acs.org This modification, however, can improve the molecule's bioavailability and permeability through cellular membranes, facilitating its transport to the nerve cells of insects. researchgate.netnih.gov

Increased Intrinsic Activity: The strong electron-withdrawing nature of fluorine atoms can alter the electronic properties of the molecule. This can lead to a stronger binding affinity with the target sodium channels in insects, resulting in more potent insecticidal activity. researchgate.net The strategic placement of fluorine, as seen in the development of other fluorinated pyrethroids like cyfluthrin, has been shown to be crucial for improving efficacy. jst.go.jp

Research has demonstrated that the introduction of fluorine-containing groups is a successful approach in developing powerful insecticides. researchgate.net The polyfluorinated benzyl ester in meperfluthrin is a prime example of this strategy, contributing significantly to its effectiveness as a rapid-acting insecticide for controlling mosquitoes and other pests. jst.go.jpherts.ac.uk

Stereoisomeric Formulations and their Research Implications

Pyrethroid insecticides, including meperfluthrin, are characterized by the presence of multiple chiral centers, leading to the existence of several stereoisomers. google.commichberk.com These isomers, which can be either geometric (cis/trans) or optical (enantiomers), often exhibit vastly different biological activities. google.commichberk.com The cyclopropane (B1198618) ring in the chrysanthemic acid portion of meperfluthrin has two chiral centers, which results in four possible stereoisomers.

In the case of meperfluthrin, it is synthesized from a specific isomer of its acid component, (1R)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This indicates a focus on specific, highly active isomers. Patent literature reveals that commercial compositions of meperfluthrin are often formulated to contain a high percentage of trans isomers, sometimes ranging from 90% to 99.9%. google.com Meperfluthrin itself is specifically the (1R,3S)-isomer of a related compound, renofluthrin. herts.ac.uk The research and development of single or enriched stereoisomer formulations are driven by the need for more efficient and environmentally considerate insecticides. nih.gov

The table below summarizes the general relationship between stereoisomerism and biological activity in pyrethroids, which is applicable to meperfluthrin.

| Stereoisomer Type | General Activity Trend | Research Implication |

| Trans Isomers | Often show higher insecticidal activity and faster knockdown effects compared to cis isomers. | Formulations are developed to maximize the concentration of trans isomers for enhanced performance. google.com |

| Cis Isomers | May have lower acute toxicity to mammals but are often less effective as insecticides. | Often considered an impurity in high-efficacy formulations. |

| (1R)-isomers | The 1R configuration at the C1 position of the cyclopropane ring is typically the most biologically active. | Synthesis routes are designed to selectively produce the (1R)-enantiomers. |

| (1S)-isomers | Generally exhibit significantly lower insecticidal activity. | Removed or minimized during production to improve the efficiency of the final product. |

Molecular and Cellular Mechanisms of Insecticidal Action of Meperfluthrin

Interaction with Voltage-Gated Sodium Channels in Insect Neurophysiology

The fundamental mechanism of meperfluthrin's neurotoxicity involves the disruption of the normal function of voltage-gated sodium channels in the nerve cell membranes of insects. bmj.com These channels are transmembrane proteins that initiate and propagate action potentials, which are rapid changes in membrane voltage essential for nerve impulse conduction. researchgate.netjpionline.org Pyrethroids, including meperfluthrin, bind to these channels and modify their gating properties, preventing them from closing normally after activation. researchgate.netwikipedia.org This action leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. jpionline.org

The interaction of pyrethroids with voltage-gated sodium channels leads to significant perturbations in the channel's gating kinetics—the processes of opening (activation), closing (deactivation), and inactivation. researchgate.net Meperfluthrin alters these kinetics, causing the sodium channels to remain open for an extended duration. patsnap.com This effect is characterized by a slowing of both the activation and inactivation processes of the channel. researchgate.net The prolonged opening of individual channels leads to a sustained depolarization of the neuronal membrane, disrupting the normal pattern of action potential generation. jpionline.org The nerve cannot repolarize correctly, leading to a state of continuous, uncontrolled firing of nerve impulses. patsnap.com This disruption ultimately results in the paralysis and death of the insect. researchgate.net While specific biophysical studies detailing the precise kinetic changes induced solely by meperfluthrin are limited, the general mechanism for pyrethroids involves modifying the channel to a state where it remains persistently open. researchgate.netwikipedia.org

Molecular docking studies are computational methods used to predict how a molecule, such as meperfluthrin, binds to a specific receptor site on a protein. jpionline.orgresearchgate.net For pyrethroids, two primary receptor sites on the insect voltage-gated sodium channel, termed PyR1 and PyR2, have been proposed. nih.gov The binding of pyrethroids to these sites is believed to be essential for their ability to prolong the channel's open state. nih.gov

The chemical structure of meperfluthrin, particularly its fluorinated benzene (B151609) ring and cyclopropane (B1198618) carboxylate ester group, is critical in determining its binding affinity to these insect sodium channels. While specific docking studies for meperfluthrin on sodium channels are not widely published, research on other pyrethroids provides insight. For instance, docking studies with permethrin (B1679614) have identified interactions with multiple amino acid residues within the channel. jpionline.org It is hypothesized that meperfluthrin interacts with similar sites. nih.gov The effectiveness of polyfluorobenzyl pyrethroids like meperfluthrin is partly attributed to the halogenation on the alcohol moiety, which helps prevent metabolic breakdown by cytochrome P450 enzymes, thus maintaining its ability to bind to the target site. researchgate.net

Table 1: Predicted Binding Affinities of Pyrethroids to Wild-Type and Mutated Voltage-Gated Sodium Channels (VGSC) in Mosquitoes This table presents data from a molecular docking study on permethrin to illustrate the concept of binding affinity. Specific values for meperfluthrin are not available in the provided search results.

| Compound | VGSC Type | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Permethrin | Wild-Type | -7.9 | GLN385, CYS973, GLY974, ASN1003, LEU1007, ALA1486, THR1487, PHE1488, LYS1489, SER1528, PHE1529, LEU1532 |

| Permethrin | Mutated (L1014C) | -6.4 | CYS973, GLY974, THR1487, PHE1488, LYS1489, ILE1490, SER1528, PHE1529, LEU1532, TYR1533, LEU1536 |

Data sourced from an in silico study on permethrin resistance in mosquitoes. jpionline.org

Downstream Physiological Consequences in Insect Models

The molecular disruption of sodium channel function by meperfluthrin precipitates a cascade of debilitating physiological effects in insects.

The persistent membrane depolarization caused by meperfluthrin leads to a state of neural hyperexcitation, where nerve cells fire continuous and uncontrolled action potentials. patsnap.comoup.com This overwhelming of the insect's nervous system manifests as rapid knockdown, a state where the insect is rendered incapable of flight. oup.com The hyperexcitation is followed by muscle spasms and ultimately, paralysis and death. patsnap.com This rapid knockdown effect is a hallmark of pyrethroid insecticides and is a direct consequence of their action on voltage-gated sodium channels. researchgate.net

Sublethal exposure to meperfluthrin can significantly impact insect behavior and locomotion even before the onset of paralysis. The neurotoxic effects can cause disorientation, ataxia (incoordination), and difficulty with movement. oup.commedcraveonline.com For example, studies on mosquitoes exposed to volatile pyrethroids like metofluthrin (B10177) have shown disorientation and an inability to navigate properly, even if they are not immediately knocked down. oup.com This disorientation can impair essential behaviors such as host-seeking and feeding. oup.com While some pyrethroids can elicit an escape or repellent response, others, like metofluthrin, have been observed to cause insects to remain in a treated area while being unable to function properly, ultimately succumbing to the toxic effects. oup.comajtmh.org

Efficacy and Susceptibility Profiling in Arthropod Populations

Quantitative Assessment of Insecticidal Potency Against Key Vector Species.usm.myusm.myoup.comresearchgate.net

Meperfluthrin, a polyfluorinated pyrethroid insecticide, demonstrates significant insecticidal activity against various arthropod vectors of disease. researchgate.netsentonpharm.com Its potency is typically evaluated through laboratory bioassays that determine the lethal concentrations (LC) and lethal doses (LD) required to cause mortality in a target population. usm.myentomoljournal.com These assessments are crucial for understanding the compound's effectiveness and for developing appropriate vector control strategies. smolecule.commalariaworld.org

Lethal Concentration (LC) and Lethal Dose (LD) Determinations in Laboratory Bioassays.usm.myoup.com

Laboratory bioassays are standard methods used to quantify the toxicity of insecticides like meperfluthrin. entomoljournal.com These tests involve exposing insects to varying concentrations of the chemical to determine the lethal concentration required to kill 50% (LC50) or 90% (LC90) of the test population. innovationtoimpact.org Similarly, the lethal dose (LD50) represents the dose per unit of body weight that is fatal to 50% of the tested organisms. usm.myusm.my

Studies have shown that meperfluthrin exhibits high toxicity to key mosquito vectors. For instance, in a laboratory study, the LD50 value of meperfluthrin for Aedes albopictus was determined to be 0.0061 ng/mg, and for Aedes aegypti, it was 0.0090 ng/mg. usm.myusm.my Another study comparing the vapor toxicity of several volatile pyrethroids found that meperfluthrin and transfluthrin (B58387) had the highest toxicity against all species tested. researchgate.netusda.gov

The following table summarizes the lethal dose (LD50) values of meperfluthrin against two major mosquito species as determined in a laboratory study. usm.myusm.my

| Species | LD50 (ng/mg) |

| Aedes albopictus | 0.0061 |

| Aedes aegypti | 0.0090 |

Species-Specific Susceptibility Variations.oup.comresearchgate.net

The susceptibility of arthropod populations to meperfluthrin can vary significantly between different species. oup.comresearchgate.net These variations can be influenced by a range of factors including the insect's physiological and metabolic characteristics.

Research has highlighted these species-specific differences in susceptibility. For example, mosquito coils containing 0.08% meperfluthrin demonstrated the most potent insecticidal effects against Anopheles albimanus, Aedes albopictus, and Culex quinquefasciatus when compared to other pyrethroid-based coils. researchgate.netresearchgate.netnih.gov While meperfluthrin caused 92% mortality in Culex quinquefasciatus, other compounds like dimefluthrin (B1295995) and rich-d-transallethrin resulted in only 60-70% mortality, indicating a higher susceptibility of this species to meperfluthrin. oup.com

Furthermore, comparative bioassays have revealed differences in knockdown rates between mosquito species. Meperfluthrin and dimefluthrin produced higher knockdown rates against Aedes albopictus than Aedes aegypti. researchgate.net This suggests that Aedes albopictus may be more susceptible to the rapid action of these volatile pyrethroids. researchgate.net

Spatial Repellency and Excito-Repellency Research

Meperfluthrin is a volatile pyrethroid insecticide recognized for its spatial repellent and excito-repellent properties. ivcc.comzgswfz.com.cn Spatial repellency refers to the ability of a chemical to create a zone of protection by preventing insects, such as mosquitoes, from entering a treated space. ivcc.com Excito-repellency is a related concept describing actions that deter insects from entering or cause them to leave a treated area prematurely, often to avoid contact with the airborne insecticide. biorxiv.org These mechanisms are crucial for reducing human-vector contact and are central to the function of products like mosquito coils and passive emanators. ivcc.combiorxiv.org Research has focused on quantifying these effects to establish meperfluthrin's efficacy as a public health tool against disease vectors. zgswfz.com.cnresearchgate.net

Behavioral Responses of Insects to Volatile Meperfluthrin Exposures

Exposure to volatile meperfluthrin elicits a range of behavioral responses in arthropods, primarily mosquitoes. These responses are key to its effectiveness in preventing bites and potential disease transmission. The primary behaviors observed include deterrence from entering a space, irritation that causes insects to leave, feeding inhibition, knockdown, and mortality. biorxiv.org

Studies have demonstrated that meperfluthrin induces significant non-contact, spatial repellency in key mosquito vectors like Aedes aegypti and Aedes albopictus. zgswfz.com.cn In one field study, treatments with meperfluthrin resulted in a zero-capture rate for wild mosquitoes, highlighting its potent repellent action. frontiersin.org The underlying mechanism for this repellency may not be tied to the insect's olfactory system; instead, evidence suggests that sodium channels could play a role in the repellent response. zgswfz.com.cn

The intensity of these behavioral responses can be influenced by the insect's susceptibility to pyrethroids. Research has shown that the repellency effect of meperfluthrin was less pronounced in a pyrethroid-resistant strain of Aedes aegypti that carries kdr mutations on sodium channels, compared to a susceptible strain. zgswfz.com.cn

Table 1: Behavioral Responses of Aedes Mosquitoes to Meperfluthrin

Factors Influencing Spatial Repellency Efficacy (e.g., Release Rates, Environmental Conditions)

The effectiveness of meperfluthrin as a spatial repellent is not constant but is influenced by several key factors, including its release rate from a given product and the surrounding environmental conditions. ivcc.comku.ac.th

Release Rates: The rate at which volatile meperfluthrin is released into the air is fundamental to its efficacy. ivcc.com A sufficient concentration must be achieved and maintained in a space to effectively repel or knock down insects. For products that burn, such as mosquito coils, the release rate is a critical design parameter. Research indicates that an effective release rate for meperfluthrin to cause insect knockdown is between 0.04 and 0.40 mg per minute. google.com

Table 2: Effective Release Rates of Select Volatile Pyrethroids for Insect Knockdown

Environmental Conditions: The environment where a meperfluthrin product is used significantly impacts the dispersion and concentration of its vapors. ku.ac.th Factors such as temperature, airflow, and the physical structure of the space can either enhance or diminish its repellent effect. For the related volatile pyrethroid metofluthrin (B10177), studies have shown that an increase in average room temperature positively affects its spatial repellency, likely by increasing the volatilization rate. nih.govpsu.edu Conversely, factors that increase air exchange, such as wind or large openings in a room, can dissipate the active ingredient and reduce efficacy. ku.ac.thpsu.edu

Table 3: Environmental Factors Affecting Volatile Pyrethroid Efficacy

Insecticide Resistance Mechanisms and Management Strategies

Phenotypic and Genotypic Characterization of Meperfluthrin Resistance Development

The development of resistance is a multifactorial process observed through both physical traits (phenotype) and genetic changes (genotype). Phenotypic resistance is characterized by a measurable decrease in the mortality of an insect population after exposure to a standard dose of an insecticide. researchgate.net Genotypic characterization involves identifying the specific genetic mutations that confer this resistance. mdpi.comnih.govnih.gov

For instance, studies on pyrethroid resistance in the mosquito Aedes aegypti have evaluated both the resistant phenotype and the associated genetic mutations. nih.gov Researchers conduct dose-response bioassays to determine the level of resistance and use techniques like polymerase chain reaction (PCR) to genotype individuals for known resistance-conferring mutations. nih.gov This dual approach provides a comprehensive profile of the resistance status within a population.

Laboratory selection experiments are a key tool for quantifying this phenomenon. In a typical study, an insect population is repeatedly treated with an insecticide like deltamethrin (B41696) (a pyrethroid similar to meperfluthrin) for multiple generations. The mortality rate and resistance intensity are measured at each generation. Research has shown that this process can lead to the development of highly resistant populations from a moderately resistant parent population in as few as 12 generations. researchgate.net Conversely, when the selection pressure is removed, susceptibility may gradually return over many generations, highlighting the importance of strategic insecticide use. researchgate.net

Table 1: Illustrative Example of Resistance Development Over Generations This interactive table demonstrates a hypothetical increase in resistance, measured by the lethal concentration required to kill 50% of the population (LC50), over generations of selection pressure.

| Generation | Selection Status | LC50 (ng/µL) | Resistance Ratio (RR) |

| F0 (Parental) | Unselected | 5 | 1.0 |

| F3 | Selected | 25 | 5.0 |

| F6 | Selected | 80 | 16.0 |

| F9 | Selected | 250 | 50.0 |

| F12 | Selected | 600 | 120.0 |

Note: Data are hypothetical, based on trends observed in laboratory selection studies.

The resistance observed in laboratory settings is strongly correlated with insecticide use patterns in the field. nih.gov The intensity and frequency of insecticide applications in agricultural or public health settings create the selection pressure that drives the evolution of resistance. nih.gov Studies have found a direct correlation between previous and current acaricide use and the current resistance ratios in tick populations. nih.gov

Field-based residual bioassays are essential for understanding "practical resistance," which is the measurable loss of an insecticide's performance under real-world conditions. mdpi.com These studies expose insects to treated surfaces (like leaves) at various intervals after insecticide application to assess the longevity and efficacy of the chemical. mdpi.com This approach helps to determine if laboratory-documented resistance translates to control failures in the field and can inform adjustments to spray intervals and integrated pest management (IPM) programs. mdpi.com

Molecular Mechanisms of Pyrethroid Resistance Relevant to Meperfluthrin

Resistance to pyrethroids like meperfluthrin is primarily mediated by two well-characterized molecular mechanisms: target-site insensitivity and enhanced metabolic detoxification. nbinno.comresearchgate.net Often, both mechanisms can be present within a single resistant population.

Meperfluthrin exerts its insecticidal effect by binding to voltage-gated sodium channels (VGSCs) in the nerve cells of insects, disrupting normal nerve function and leading to paralysis and death. nbinno.comnih.gov Target-site insensitivity occurs due to point mutations in the gene that codes for the VGSC protein. nbinno.com These mutations, commonly referred to as knockdown resistance (kdr) mutations, alter the structure of the sodium channel, reducing its affinity for pyrethroid molecules. nih.govwho.int

Several kdr mutations have been identified in various pest species and are associated with resistance to a range of pyrethroids. The presence and frequency of these mutations are monitored as key indicators of resistance development. nih.gov

Table 2: Common kdr Mutations Associated with Pyrethroid Resistance

| Mutation | Amino Acid Change | Associated Pest(s) | Significance |

| V1016I / V1016G | Valine to Isoleucine or Glycine | Aedes aegypti | Directly implicated in pyrethroid resistance, often in combination with other mutations. who.intnih.gov |

| V410L | Valine to Leucine | Aedes aegypti | A mutation found in a highly resistant strain in combination with V1016I and F1534C. nih.gov |

| F1534C | Phenylalanine to Cysteine | Aedes aegypti | Widely reported and shown to confer resistance against pyrethroids, often co-occurring with the V1016I mutation. nih.govplos.org |

Metabolic resistance is another major mechanism where insects exhibit an enhanced ability to detoxify or sequester the insecticide before it can reach its neural target. researchgate.netnih.gov This is typically achieved through the increased activity or overexpression of specific detoxification enzymes.

The three primary families of enzymes involved are cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). nih.gov For pyrethroid resistance, P450s and esterases are particularly significant. entostudio.itresearchgate.net

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a crucial role in metabolizing a wide range of foreign compounds, including insecticides. nih.gov Overexpression of certain P450 genes has been frequently linked to pyrethroid resistance in various mosquito species and other pests. nih.gov The involvement of P450s can be confirmed using synergists like piperonyl butoxide (PBO), a P450 inhibitor. nbinno.com When PBO is administered with an insecticide, it can restore susceptibility in resistant populations, demonstrating that P450-mediated detoxification is a key resistance mechanism. nbinno.comresearchgate.net

Esterases: Carboxylesterases (CCEs) are enzymes that break down insecticides containing ester bonds, a key structural feature of pyrethroids. nih.gov Increased esterase activity, resulting from gene amplification or upregulation, is a common mechanism of resistance in many insect species. entostudio.itnih.gov

Table 3: Examples of Detoxifying Enzymes Implicated in Pyrethroid Resistance

| Enzyme Family | Specific Gene/Enzyme | Associated Pest(s) | Reference |

| Cytochrome P450s | CYP6AA7, CYP9J34, CYP6Z2 | Culex quinquefasciatus | nih.gov |

| Cytochrome P450s | CYP6P4 | Anopheles gambiae | wellcomeopenresearch.org |

| Esterases | α-Esterase, Esterase B1 | Culex quinquefasciatus | nih.gov |

| Esterases & P450s | General elevated activity | Cimex lectularius (Bed Bug) | entostudio.itresearchgate.net |

Research on Resistance Management Strategies in the Context of Meperfluthrin Use

To preserve the utility of meperfluthrin and other valuable insecticides, proactive insecticide resistance management (IRM) is essential. nbinno.com The goal of IRM is to delay the evolution of resistance or to manage already resistant populations. Strategies are often based on reducing the selection pressure for any single insecticide. researchgate.netresearchgate.net

Key IRM strategies relevant to meperfluthrin include:

Rotation of Insecticides: This involves alternating the use of meperfluthrin with insecticides from different chemical classes that have different modes of action. nbinno.com This practice prevents constant selection pressure for pyrethroid resistance mechanisms. researchgate.net

Mixture Formulations: Meperfluthrin can be used in combination with other active ingredients, such as synergists like PBO, which can overcome metabolic resistance. nbinno.com Formulations with multiple insecticides having different modes of action can also be effective, making it more difficult for insects to develop resistance to both compounds simultaneously. researchgate.net

Implementing these strategies requires continuous monitoring of resistance levels in target populations to make informed decisions and adapt control programs as needed. nih.gov

Evaluation of Resistance Reversal or Mitigation Approaches

The development of resistance to meperfluthrin, a potent synthetic pyrethroid, necessitates the implementation and evaluation of strategies to reverse or mitigate this trend, ensuring its continued efficacy in pest control programs. Key approaches include the use of synergists, insecticide rotation, and mixture formulations. nbinno.com

One of the primary mechanisms of metabolic resistance to pyrethroids, including meperfluthrin, involves the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s). nbinno.com Synergists are compounds that can inhibit these enzymes, thereby restoring the susceptibility of resistant insect populations. Piperonyl butoxide (PBO) is a well-known synergist that has been evaluated for its ability to mitigate meperfluthrin resistance. nbinno.comnbinno.com

A study investigating the knockdown and insecticidal activities of meperfluthrin against Aedes aegypti and Aedes albopictus demonstrated that pretreatment with PBO significantly increased the knockdown rate and mortality caused by meperfluthrin in both species. researchgate.net This suggests that P450-mediated metabolism plays a significant role in the detoxification of meperfluthrin and that the use of PBO can effectively counteract this resistance mechanism. researchgate.net

Table 1: Effect of Piperonyl Butoxide (PBO) on Meperfluthrin Efficacy

| Species | Treatment | Effect | Implication |

|---|---|---|---|

| Aedes aegypti | Meperfluthrin + PBO | Significantly increased knockdown and mortality | P450 enzymes are involved in resistance |

Data derived from a study on the knockdown and insecticidal activities of pyrethrum, dimefluthrin (B1295995), and meperfluthrin. researchgate.net

Insecticide rotation, which involves alternating the use of meperfluthrin with insecticides that have different modes of action, is another crucial strategy. nbinno.com This approach reduces the selection pressure for the development of resistance to any single compound. While specific evaluations of meperfluthrin rotation schemes are not widely documented, the principle is a cornerstone of insecticide resistance management (IRM). nbinno.com

Similarly, the use of meperfluthrin in mixture formulations with other insecticides having different modes of action can help to overcome or delay the development of resistance. nbinno.com The rationale is that an insect resistant to one compound in the mixture may still be susceptible to the other, making it less likely for resistance to develop to both simultaneously.

Cross-Resistance Dynamics with Other Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. For meperfluthrin, as with other pyrethroids, the primary mechanisms driving cross-resistance are target-site insensitivity and enhanced metabolic detoxification. nbinno.com

Target-site resistance in many insect species is associated with mutations in the voltage-gated sodium channel (VGSC), the primary target of pyrethroids. nbinno.com These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of pyrethroids to the sodium channel, leading to decreased sensitivity. Since this mechanism is common to all pyrethroids, it is highly probable that insect populations with kdr-mediated resistance to other pyrethroids will also exhibit cross-resistance to meperfluthrin.

Metabolic resistance, mediated by enzymes like cytochrome P450s, glutathione S-transferases (GSTs), and carboxylesterases (CCEs), is another significant factor in cross-resistance. nbinno.com These enzymes can detoxify a range of insecticides, not just pyrethroids. Therefore, increased activity of these enzymes can lead to cross-resistance between meperfluthrin and other pyrethroids, as well as insecticides from different classes that are substrates for the same enzymes.

Field studies have provided evidence of co-occurring resistance to meperfluthrin and other insecticides. For instance, a study in Suame Municipality, Ghana, found that local populations of Anopheles mosquitoes were resistant to mosquito coils containing meperfluthrin, as well as to the pyrethroid deltamethrin and the organochlorine DDT. malariaworld.org While this co-resistance does not definitively prove a common underlying mechanism without further molecular analysis, it points towards the potential for cross-resistance in field populations exposed to multiple insecticides.

Table 2: Observed Co-resistance in Anopheles Mosquitoes

| Insecticide Class | Insecticide | Resistance Status in Suame Municipality |

|---|---|---|

| Pyrethroid | Meperfluthrin (in coils) | Resistant |

| Pyrethroid | Deltamethrin | Resistant |

Data from a study on mosquito control strategies and insecticide resistance in Suame Municipality. malariaworld.org

The structural similarities between meperfluthrin and other pyrethroids make cross-resistance within this class highly likely. A study on permethrin-resistant Pediculus capitis (head lice) found high levels of cross-resistance to d-phenothrin (B1212162) and deltamethrin, demonstrating the broad impact of pyrethroid resistance mechanisms. researchgate.net Although meperfluthrin was not tested in this study, the findings support the principle of extensive cross-resistance among pyrethroid insecticides.

Environmental Dynamics and Biotransformation of Meperfluthrin

Environmental Fate in Abiotic Compartments

The environmental fate of meperfluthrin in non-living components of the ecosystem is governed by its inherent chemical properties and its interaction with soil, water, and sunlight.

Degradation Pathways in Soil and Water Matrices (e.g., Hydrolysis, Photolysis)

The primary abiotic degradation pathways for pyrethroids like meperfluthrin are hydrolysis and photolysis. researchgate.net Meperfluthrin is reported to be more stable under acidic and neutral conditions, while it undergoes more rapid hydrolysis in alkaline environments. sentonpharm.com

Detailed quantitative studies on meperfluthrin are limited in publicly available literature. However, data from the structurally similar pyrethroid, metofluthrin (B10177), provides insight into the likely degradation behavior. For metofluthrin, base-catalyzed hydrolysis proceeds via the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol metabolites. regulations.gov It is stable to hydrolysis in acidic and neutral water (pH 4 and 7) but degrades at a pH of 9 with a half-life of 33 days. regulations.gov Photolysis, or degradation by sunlight, is also a significant pathway. In aqueous solutions, metofluthrin has a photolysis half-life of 6 days. regulations.gov

Table 1: Abiotic Degradation Data for the Related Pyrethroid Metofluthrin

This table presents data for metofluthrin, a structurally similar compound, to illustrate potential degradation characteristics.

| Degradation Process | Condition | Half-life | Source |

|---|---|---|---|

| Hydrolysis | pH 4 & 7, 25°C | Stable | regulations.gov |

| pH 9, 25°C | 33 days | regulations.gov | |

| Aqueous Photolysis | pH 4 | 6 days | regulations.gov |

Persistence and Mobility in Environmental Systems

Persistence, often measured by a chemical's half-life in a specific medium, indicates how long a substance remains in the environment. oregonstate.edu Meperfluthrin is generally considered to have low environmental persistence. Studies on the related compound metofluthrin show it has a short half-life in soil, with aerobic soil metabolism half-lives of less than four days. regulations.gov

Mobility refers to the potential of a pesticide to move through the soil and potentially contaminate groundwater. pesticidestewardship.org This is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the chemical tends to bind tightly to soil particles and is therefore less mobile. chemsafetypro.com Metofluthrin has a high Koc value of over 3700 mL/g, classifying it as having low mobility. regulations.gov Given the structural similarities, meperfluthrin is also expected to have low mobility in soil.

Table 2: Soil Mobility Classification Based on Koc Values

This table shows the general classification of a chemical's mobility in soil based on its Koc value.

| Koc (mL/g) | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| > 2000 | Slightly to Immobile |

Source: Adapted from McCall et al. classification schemes. chemsafetypro.com

Adsorption and Desorption Characteristics in Various Substrates

Adsorption is the binding of chemicals to soil particles, which significantly influences their mobility and availability for degradation or uptake by organisms. oregonstate.edu For pyrethroids, adsorption is a key process, with the extent of binding strongly correlated with the soil's organic matter and clay content. pesticidestewardship.orgoecd.org Pesticides with strong adsorption characteristics are less likely to leach into groundwater or move with surface water runoff. oregonstate.edu

Specific adsorption-desorption studies on meperfluthrin are not widely available. However, the high Koc value reported for the analogous compound metofluthrin suggests that meperfluthrin also adsorbs strongly to soil and sediment particles. regulations.gov This strong binding contributes to its low mobility and increases its persistence by reducing its availability to degradative forces. oecd.org Desorption, the release of the adsorbed chemical back into the soil solution, is often a slow process for strongly bound pesticides.

Biotransformation in Environmental Microorganisms and Organisms

Biotransformation by living organisms, particularly microorganisms, is a critical process in the breakdown of pesticides in the environment.

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation is a primary route for the dissipation of pyrethroid insecticides in soil and water. nih.gov Numerous studies have identified various bacterial and fungal species capable of using pyrethroids as a source of carbon and energy. nih.gov

Specifically for meperfluthrin, the fungal strain Neocosmospora sp. AF3 has been identified as being effective in its degradation. researchgate.netresearchgate.net While this demonstrates the potential for microbial breakdown of meperfluthrin, the specific metabolic pathways and the resulting intermediate metabolites have not been detailed in the cited research. researchgate.netresearchgate.net Generally, the microbial degradation of pyrethroids begins with the cleavage of the ester bond, followed by the further breakdown of the resulting alcohol and carboxylic acid components. nih.govmdpi.com For example, when Neocosmospora sp. AF3 degrades the pyrethroid tetramethrin (B1681291), the identified metabolites include chrysanthemic acid and tetrahydrophthalimide. researchgate.net

Table 3: Examples of Pyrethroid-Degrading Microorganisms

This table lists various microorganisms identified in research as being capable of degrading different pyrethroid insecticides.

| Microorganism Genus | Pyrethroid(s) Degraded |

|---|---|

| Bacillus | Cypermethrin, Beta-cyfluthrin |

| Pseudomonas | Cypermethrin, Lambda-cyhalothrin |

| Aspergillus | Cypermethrin, Lambda-cyhalothrin |

| Trichoderma | Beta-cyhalothrin |

| Neocosmospora | Tetramethrin, Meperfluthrin, others |

| Sphingomonas | 3-phenoxybenzoic acid (a common metabolite) |

Source: nih.govresearchgate.netmdpi.com

Enzymatic Biotransformation Processes

The biotransformation of pyrethroids is facilitated by specific enzymes. The initial and most crucial step is the hydrolysis of the ester linkage that connects the acid and alcohol moieties of the molecule. nih.govnih.gov This reaction is catalyzed by hydrolase enzymes, particularly carboxylesterases, which are widespread in microorganisms, insects, and mammals. nih.gov

Following the initial ester cleavage, oxidative enzymes play a significant role in the further degradation of the molecule. There is strong evidence for the involvement of cytochrome P450 monooxygenases (P450s) in the metabolism of meperfluthrin. Studies have shown that the knockdown effect of meperfluthrin on mosquitoes is significantly enhanced when used with piperonyl butoxide (PBO), a known inhibitor of P450 enzymes. researchgate.net This indicates that P450s are actively involved in detoxifying meperfluthrin in insects. researchgate.net Furthermore, toxicological studies in rats exposed to meperfluthrin have also pointed to the involvement of the detoxifying enzyme cytochrome P450. nih.gov

Table 4: Key Enzyme Classes in Pyrethroid Biotransformation

| Enzyme Class | Role in Degradation |

|---|---|

| Carboxylesterases | Catalyze the initial cleavage of the ester bond, a primary detoxification step. |

| Cytochrome P450 Monooxygenases | Involved in oxidative metabolism of the parent compound and its metabolites. |

| Glutathione-S-Transferases (GSTs) | Participate in the conjugation and detoxification of metabolites. |

Source: nih.govresearchgate.netepa.gov

Research Methodologies for Environmental Fate Studies

The environmental fate of a pesticide, such as meperfluthrin, is assessed through a series of standardized laboratory studies designed to determine its persistence and transformation in key environmental compartments like water and soil. These studies investigate the principal degradation pathways, including hydrolysis, photodegradation, and microbial metabolism. The methodologies for these investigations are often guided by international protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), to ensure data consistency and reliability. epa.govmedcraveonline.com While specific data for meperfluthrin's environmental fate are not always publicly detailed, the research methodologies follow the established patterns for other pyrethroid insecticides. epa.govnih.gov

Laboratory Degradation Studies

To understand how meperfluthrin breaks down, researchers conduct controlled laboratory experiments that isolate specific degradation processes.

Hydrolysis: This process evaluates the breakdown of the chemical in water at different pH levels. fao.org Studies are typically conducted in sterile, buffered aqueous solutions at pH 5, 7, and 9 to represent a range of environmental acidities. epa.govepa.gov The test substance is added to these solutions, which are maintained at a constant temperature (e.g., 25°C) in the dark to exclude microbial and light-induced degradation. epa.gov Samples are taken at regular intervals to measure the concentration of the parent compound and identify major degradation products. epa.gov The rate of hydrolysis is crucial, as some pyrethroids are stable in acidic and neutral conditions but degrade rapidly under alkaline conditions. epa.govscribd.com

Aqueous Photodegradation: These studies determine the effect of sunlight on the degradation of a pesticide in water. epa.gov The test chemical, dissolved in a sterile aqueous buffer solution, is exposed to a light source that simulates natural sunlight (wavelengths >290 nm). epa.gov A control group is kept in the dark at the same temperature to isolate the effect of light. epa.gov Samples are collected over time to analyze the parent compound's disappearance and the formation of photoproducts. epa.gov For some pyrethroids, photodegradation can be a significant pathway, though its importance can be confounded by microbial degradation if the water is not sterile. epa.gov

Soil Metabolism: The breakdown of meperfluthrin by soil microorganisms is a critical component of its environmental persistence. fao.org Aerobic soil metabolism studies are conducted by applying the pesticide to fresh soil samples with a known microbial population and physicochemical properties (e.g., texture, organic matter content, pH). nih.gov The soils are maintained at a constant temperature and moisture level for a period ranging from several weeks to months. epa.gov Samples are extracted and analyzed at various intervals to track the decline of the parent molecule and identify metabolites. nih.gov Anaerobic studies are also performed to assess degradation in oxygen-depleted environments, such as flooded soils. epa.gov The half-life (DT50), the time it takes for 50% of the compound to degrade, is a key parameter derived from these studies. fao.org

Analytical Techniques

Accurate quantification of the parent compound and its transformation products is essential for environmental fate studies.

Sample Extraction: The first step involves extracting the target analyte from the environmental matrix (water, soil, or sediment). For water samples, solid-phase extraction (SPE) is a common technique. usgs.govusgs.gov For solid samples like soil and sediment, methods like microwave-assisted extraction are used. usgs.gov The extracts often require a "cleanup" step to remove interfering substances from the matrix, which can be achieved using SPE or gel permeation chromatography (GPC). epa.gov

Chromatographic Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques used. usgs.govresearchgate.net Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful method for identifying and quantifying pyrethroids and their metabolites at low concentrations. usgs.govusgs.govresearchgate.net The use of isotope dilution techniques, where a labeled version of the analyte is added to the sample as an internal standard, can improve the accuracy and precision of the analysis. epa.gov

Research Findings

Detailed experimental data on the environmental degradation of meperfluthrin are limited in publicly available literature. However, studies on similar pyrethroids provide insight into the expected behavior and the type of data generated by these methodologies. For instance, the persistence of a pyrethroid is highly dependent on the specific environmental conditions.

Table 1: Illustrative Half-life Data for Pyrethroid Insecticides in Environmental Studies This table presents typical degradation half-life (DT50) values for various pyrethroids under different laboratory conditions, illustrating the type of data obtained from environmental fate studies.

| Pyrethroid | Study Type | Conditions | Half-life (DT50) |

| Cypermethrin | Hydrolysis | pH 5 (25°C) | Stable |

| Cypermethrin | Hydrolysis | pH 7 (25°C) | Stable |

| Cypermethrin | Hydrolysis | pH 9 (25°C) | 1.8 - 2.5 days |

| Cypermethrin | Aerobic Soil Metabolism | Laboratory (25°C) | 53 - 63 days |

| Bifenthrin | Hydrolysis | Acidic Medium | ~13.5 days |

| Bifenthrin | Soil Biodegradation | Laboratory | ~12 days |

| Flonicamid | Photolysis in Soil | Clay-loam soil (pH 8.59) | 2.46 days |

| Flonicamid | Hydrolysis | Alkaline (1.0 N NaOH) | 0.95 days |

Data compiled from studies on various pyrethroids to illustrate typical results from environmental fate methodologies. epa.govnih.govekb.eg

Table 2: Common Metabolites Identified in Pyrethroid Degradation Studies This table lists major degradation products identified for pyrethroids in environmental fate studies, indicating the transformation pathways.

| Parent Pyrethroid | Degradation Pathway | Major Metabolites Identified |

| Cypermethrin | Soil Metabolism / Photolysis | 3-phenoxybenzoic acid (MPBAcid), 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) |

| Tetramethrin | Microbial Degradation | Chrysanthemic acid, N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, Tetrahydrophthalimide |

Structure Activity Relationship Sar Studies of Meperfluthrin Analogs

Elucidation of Key Structural Moieties Governing Insecticidal Potency

The presence and pattern of fluorine atoms on the Meperfluthrin molecule are critical to its high efficacy and stability. smolecule.com Meperfluthrin belongs to a group of polyfluorinated pyrethroids which have demonstrated consistently high toxicity to mosquitoes. researchgate.netresearchgate.net

Key findings regarding fluorination include:

Enhanced Potency: The 2,3,5,6-tetrafluorobenzyl alcohol moiety is a key feature of highly active pyrethroids like Meperfluthrin and its analogue, Metofluthrin (B10177). sumitomo-chem.co.jp This specific fluorination pattern on the benzyl (B1604629) ring significantly boosts insecticidal activity. sumitomo-chem.co.jp Fluorination can increase the molecule's lipophilicity and stability, which helps it penetrate the insect's body and reach its target site more effectively. mdpi.com

Increased Stability: The carbon-fluorine bond is the strongest in organic chemistry, making fluorinated compounds like Meperfluthrin more resistant to environmental and metabolic degradation. mdpi.comnih.gov This enhanced stability ensures the insecticide persists long enough to exert its effect. smolecule.commdpi.com

Metabolic Resistance: The tetrafluorobenzyl moiety in compounds like Transfluthrin (B58387) (an analogue of Meperfluthrin) appears to be less susceptible to detoxification by certain metabolic enzymes, such as P450s, which are known to break down other pyrethroids. researchgate.net This suggests that the specific fluorination pattern of Meperfluthrin helps it overcome some common mechanisms of insect resistance.

A comparison of pyrethroids shows that polyfluorinated compounds like Meperfluthrin and Transfluthrin exhibit greater vapor toxicity against various mosquito species compared to non-fluorinated or monofluorinated pyrethroids. researchgate.net

| Compound | Fluorination Status | Relative Toxicity Ranking |

|---|---|---|

| Transfluthrin | Polyfluorinated (Tetrafluorobenzyl moiety) | Highest |

| Meperfluthrin | Polyfluorinated (Tetrafluorobenzyl moiety) | Highest |

| Metofluthrin | Polyfluorinated (Tetrafluorobenzyl moiety) | High |

| Prallethrin | Non-fluorinated | Lower |

| Flumethrin | Monofluorinated | Lowest |

This table is based on findings indicating that Transfluthrin and Meperfluthrin had the greatest toxicity across several mosquito species. researchgate.netresearchgate.net

The core structure of Meperfluthrin, containing a cyclopropane (B1198618) ring and a benzyl ester, is fundamental to its ability to bind to the insect sodium channel.

Cyclopropane Ring: For a long time, the cyclopropane ring was considered an indispensable component for pyrethroid insecticidal activity. jst.go.jpnih.gov This rigid ring structure helps to correctly orient the rest of the molecule for optimal interaction with the binding site on the sodium channel. researchgate.net The substituents on the cyclopropane ring, such as the gem-dimethyl group, are also crucial for high insecticidal activity. nih.gov While some effective pyrethroids that lack this ring (e.g., Fenvalerate) have been developed, the cyclopropane carboxylate moiety remains a hallmark of many potent insecticides, including Meperfluthrin. jst.go.jpnih.govresearchgate.net The acid portion of the molecule, which includes the cyclopropane ring, is a key part of the pyrethroid pharmacophore. researchgate.net

Benzyl Ester Component: The ester linkage connects the cyclopropane "acid" portion to the fluorinated "alcohol" portion. researchgate.net This ester group itself, along with the benzyl ring, plays a vital role in the binding process. researchgate.net The alcohol moiety is essential for the three-dimensional arrangement required for biological activity. researchgate.net In Meperfluthrin, this is the 2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl group. herts.ac.uk The interaction between the ester and the receptor site is a critical step in the mechanism of action, which leads to the disruption of the sodium channel's function. smolecule.com

Computational Chemistry and Molecular Modeling Approaches in SAR

To further understand the complex relationship between Meperfluthrin's structure and its function, scientists employ advanced computational techniques. These methods allow for the prediction of biological activity and the simulation of interactions at a molecular level. researchgate.net

QSAR is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov The fundamental principle is that similar structures generally exhibit similar properties and activities. nih.gov

In the context of Meperfluthrin and other pyrethroids, QSAR models are developed to:

Predict the insecticidal potency of new, unsynthesized analogs. researchgate.net

Identify the key physicochemical parameters (e.g., hydrophobicity, electronic properties) that govern toxicity. nih.gov

Gain insight into the molecular mechanism of action by comparing different classes of compounds that act on the same target. nih.govnih.gov

These models use mathematical expressions to relate molecular descriptors (numerical representations of a molecule's properties) to observed biological activity, providing a powerful tool for designing more effective and selective insecticides. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. These simulations provide a detailed, dynamic view of how a ligand, such as Meperfluthrin, interacts with its biological target, the voltage-gated sodium channel (VGSC). acs.orgnih.gov

MD simulations have been instrumental in:

Visualizing Binding: Simulating the binding of pyrethroids to the VGSC, revealing how the insecticide fits into its receptor site. acs.orgmdpi.com

Understanding Resistance: Analyzing how mutations in the sodium channel (known as knockdown resistance or kdr mutations) alter the channel's structure and reduce the binding affinity of pyrethroids. acs.org

Identifying Key Interactions: Pinpointing specific amino acid residues within the sodium channel that are crucial for binding the insecticide. acs.orgresearchgate.net

Explaining State-Dependent Action: Elucidating why pyrethroids bind more effectively to certain states (e.g., open state) of the sodium channel, which explains their use-dependent mechanism of action. nih.gov

These simulations confirm that pyrethroids bind within the VGSC and that structural changes, such as those from resistance mutations, can weaken these interactions, thereby reducing the insecticide's efficacy. acs.org

Stereochemical Effects on Biological Activity and Specificity

Pyrethroid molecules like Meperfluthrin are chiral, meaning they exist as multiple stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. researchgate.netmdpi.com This stereochemistry is critically important, as different isomers can have vastly different biological activities. granthaalayahpublication.orgresearchgate.net

Isomer-Specific Potency: Often, only one or a few stereoisomers are responsible for the desired insecticidal effect, while others may be less active or inactive. nih.govannualreviews.org For cyclopropane-based pyrethroids, esters with the 1R configuration at the C-1 position of the cyclopropane ring are typically the most insecticidally active. annualreviews.org Meperfluthrin is specifically the (1R,3S)-isomer, indicating that this specific spatial arrangement is optimized for insecticidal activity. herts.ac.uk

Receptor Interaction: The specific 3D shape of an isomer determines how well it fits into the binding site of its target receptor. nih.gov The precise geometry of the active Meperfluthrin isomer allows for optimal interaction with the insect's sodium channel, leading to its potent neurotoxic effects. researchgate.net The use of single, highly active isomers is a key strategy in the development of modern, effective pyrethroids. researchgate.net

Advanced Analytical Methodologies for Meperfluthrin Research

Chromatographic Techniques for Meperfluthrin Detection and Quantification

Chromatography is the cornerstone for separating meperfluthrin from complex mixtures, enabling its accurate detection and quantification. Gas and liquid chromatography are the two primary modalities employed for this purpose, each with specific applications in meperfluthrin analysis.

Gas Chromatography (GC) Applications in Residue Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like meperfluthrin. It is frequently used for determining pesticide residues in various samples.

In the analysis of commercial products, such as mosquito coils, a gas chromatograph equipped with a Flame Ionization Detector (FID) can be utilized. scribd.com A typical method involves a capillary column (e.g., 30m x 0.32mm x 0.25µm) to separate meperfluthrin from other components in the formulation. scribd.com The compound is quantified using an internal standard method to ensure accuracy. scribd.com

For residue analysis in more complex matrices like environmental or biological samples, GC is often coupled with a mass spectrometer. scholars.directusgs.gov This combination provides high sensitivity and selectivity. scholars.direct The sample preparation for such analyses can involve techniques like solid-phase microextraction (SPME) to collect analytes from the air when studying the combustion by-products of mosquito coils. dtic.mil While GC-MS with standard electron ionization (EI) is widely used for pesticide analysis, it's noted that for many pyrethroids, extensive fragmentation occurs, which can make detection of the molecular ion challenging. researchgate.net

Below are typical operating conditions for the GC analysis of meperfluthrin in mosquito coils:

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | 30m x 0.32mm x 0.25µm capillary column |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Temperature Program | Initial 100°C (hold 2 min), ramp to 280°C at 20°C/min (hold 11 min) |

| Carrier Gas | Nitrogen |

| Injection Volume | 1.0 µL |

| Internal Standard | Dibutyl phthalate |

| Retention Time (Meperfluthrin) | ~7.4 min |

| Retention Time (Internal Standard) | ~4.2 min |

This table is based on data from a technical document for meperfluthrin analysis. scribd.com

High-Performance Liquid Chromatography (HPLC) in Purity and Formulation Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of thermally labile or non-volatile compounds and is widely used for the purity and formulation analysis of pesticides. nih.gov For meperfluthrin and other pyrethroids, reversed-phase HPLC with a C18 column is a common approach. nih.govnih.gov

A study on the analysis of pyrethroids in honey samples utilized ultrasound-assisted ionic liquid dispersive liquid-phase microextraction followed by HPLC with a diode-array detector (HPLC-DAD). nih.gov This method demonstrated good linearity for meperfluthrin in the concentration range of 1-200 µg/L. nih.gov The use of a DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of the detection. measurlabs.com

In the context of formulation analysis, HPLC is used to determine the concentration of the active ingredient and to check for impurities. honeywell.com A certificate of analysis for a meperfluthrin reference standard specifies an assay by HPLC of minimum 96% purity, indicating its importance in quality control. honeywell.com While specific methods for meperfluthrin formulations are proprietary, methods developed for similar pyrethroids like permethrin (B1679614) provide a good reference. These methods often use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water. nih.gov

The following table summarizes the conditions for a validated HPLC-DAD method for meperfluthrin analysis in honey samples:

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with Diode Array Detector (HPLC-DAD) |

| Linearity Range | 1-200 µg L⁻¹ |

| Limit of Detection (LOD) | 0.21-0.38 µg L⁻¹ |

| Recoveries in real samples | 101.2-103.0% |

| Enrichment Factors | 506-515 |

This table is based on findings from a comparative study on microextraction techniques for pyrethroid analysis. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of meperfluthrin. These methods provide information on the molecular structure, confirm the identity of the compound, and allow for accurate concentration measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For meperfluthrin, NMR is used to confirm its structural integrity. Certificates of Analysis for meperfluthrin reference standards confirm that the structure is verified using ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR. lgcstandards.com

While detailed spectral assignments for meperfluthrin are not commonly published in open literature, commercial suppliers of reference standards provide confirmation that the obtained spectra conform to the expected structure. cenmed.comsigmaaldrich.com Furthermore, the concept of quantitative NMR (qNMR) is an established method for determining the purity of reference materials without the need for a specific standard of the analyte itself, offering a direct and accurate purity assessment. youtube.combwise.krnih.gov

A supplier of a meperfluthrin analytical standard provides the following information regarding its identity confirmation:

| Analytical Technique | Result |

| ¹H-NMR | Conforms to Structure |

| ¹³C-NMR | Conforms to Structure |

| ¹⁹F-NMR | Conforms to Structure |

This table is based on information from a Certificate of Analysis for a meperfluthrin reference standard. lgcstandards.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and selective technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio (m/z). When coupled with a chromatographic separation technique like GC or HPLC, it becomes a powerful analytical tool for pesticide residue analysis.

In the context of meperfluthrin and other pyrethroids, electron ionization (EI) is a common ionization method used in GC-MS. wikipedia.org EI is considered a "hard" ionization technique, leading to extensive fragmentation of the molecule. wikipedia.org This fragmentation pattern can serve as a fingerprint for identification, though for many pyrethroids, the molecular ion peak may be weak or absent, which can complicate the determination of the molecular weight from the spectrum alone. researchgate.netresearchgate.net The fragmentation of pyrethroids is often initiated by the cleavage of the labile ester linkage. researchgate.net Despite the extensive fragmentation, specific fragment ions are used for quantification in selected ion monitoring (SIM) mode, which enhances the sensitivity and selectivity of the analysis. researchgate.net

The molecular formula of meperfluthrin is C₁₇H₁₆Cl₂F₄O₃, with a monoisotopic mass of 414.0412624 Da. nih.gov This information is crucial for high-resolution mass spectrometry (HRMS), which can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.

UV-Visible Spectrophotometry in Concentration Determination

UV-Visible spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. It is a relatively simple and cost-effective method for determining the concentration of an analyte that absorbs light in this region.

A study on the accumulation of meperfluthrin in the organs of albino rats after exposure to mosquito coil smoke utilized UV-Visible spectrophotometry for quantification. ajol.info The method involved the extraction of meperfluthrin from tissue samples and subsequent analysis of the extract. The concentration of meperfluthrin was determined by measuring the absorbance at a wavelength of 280 nm. ajol.info The selection of this wavelength was based on reports for the analysis of similar pesticide compounds. ajol.info The study established a calibration curve using standard solutions of meperfluthrin to calculate the concentration in the biological samples. ajol.info

The following table presents the results of meperfluthrin residue determination in rat organs using UV-Visible spectrophotometry after 28 days of exposure:

| Organ | Average Residue Concentration (mg/kg) ± SD |

| Blood | 199 ± 0.03 |

| Lungs | 321 ± 0.01 |

| Kidney | 129 ± 0.05 |

| Liver | 564 ± 0.07 |

This table is based on data from a study on the estimation of meperfluthrin levels in albino rat organelles. ajol.info

Sample Preparation and Extraction Techniques for Complex Matrices